molecular formula C12H12N2O4 B3395554 Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate CAS No. 724788-63-0

Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate

Cat. No.: B3395554
CAS No.: 724788-63-0
M. Wt: 248.23 g/mol
InChI Key: UQVDJAIJPVHGER-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine ring system substituted with hydroxy, methoxy, and carboxylate groups. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green catalysts can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce various functional groups onto the naphthyridine ring .

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in binding to biological macromolecules, such as enzymes and receptors. This binding can inhibit or activate specific biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate is unique due to the combination of hydroxy, methoxy, and carboxylate groups on the naphthyridine ring. This unique substitution pattern enhances its chemical reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

ethyl 6-methoxy-4-oxo-1H-1,5-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-3-18-12(16)7-6-13-8-4-5-9(17-2)14-10(8)11(7)15/h4-6H,3H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVDJAIJPVHGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)N=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Dowtherm A (Fluka, 500 mL) was brought to boiling (250° C.) in a 2 L 3-neck flask fitted with a still-head and a reflux condenser. 2-[(6-Methoxypyridin-3-ylamino)methylene]malonic acid diethyl ester (100 g, 0.34 mole) was added portionwise over 5 min. The solution was heated at reflux for an additional 15 min, allowing some solvent to distil over. The resulting solution was cooled to RT and diluted with hexanes (750 mL). The mixture was cooled in ice for 1 hr, then the brown solid was filtered off, washed with hexanes, and dried under vacuum to afford the title compound (61.72 g, 73%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
73%

Synthesis routes and methods II

Procedure details

A solution of 2-[(6-methoxy-pyridin-3-ylamino)-methylene]-malonic acid diethyl ester (260.0 g, 1.365 mol, 1.0 eq) in diphenyl ether (500 mL) is heated to reflux. While the ethanol formed is removed by azeotropic distillation the reflux temperature reached 245° C. The reaction mixture is kept at 245° C. for 3 hours, then it is cooled to 28° C., a brown solid precipitated and is collected by filtration and washed with hexane (500 mL). The solid is dried under vacuum to afford 6-methoxy-4-oxo-1,4-dihydro-[1,5]naphthyridine-3-carboxylic acid ethyl ester as a brown powder (74.2 g, 32% yield).
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate
Reactant of Route 2
Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate
Reactant of Route 3
Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate
Reactant of Route 4
Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate
Reactant of Route 5
Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate
Reactant of Route 6
Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate

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